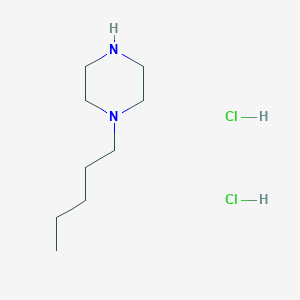

1-Pentylpiperazine dihydrochloride

Description

1-Pentylpiperazine dihydrochloride is a piperazine derivative characterized by a pentyl chain attached to the piperazine nitrogen and two hydrochloride counterions. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications . Its synthesis typically involves alkylation of piperazine with 1-bromopentane, followed by acidification with hydrochloric acid to form the dihydrochloride salt. While direct experimental data on its protonation behavior are sparse, analogous piperazine derivatives show protonation at both nitrogen atoms under acidic conditions .

Properties

IUPAC Name |

1-pentylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-2-3-4-7-11-8-5-10-6-9-11;;/h10H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTCCBMBEVJUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-pentylpiperazine dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a diamine with a sulfonium salt under basic conditions, leading to the formation of the piperazine ring . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the combination of an amine, an isocyanide, a carboxylic acid, and an aldehyde . Industrial production methods often utilize batch or flow reactors, with microwave-assisted synthesis being a notable technique for enhancing reaction efficiency .

Chemical Reactions Analysis

1-Pentylpiperazine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary or tertiary amines .

Scientific Research Applications

Chemical Properties and Structure

1-Pentylpiperazine dihydrochloride is a derivative of piperazine, characterized by the presence of a pentyl group attached to the piperazine ring. Its chemical formula is with a molecular weight of approximately 227.18 g/mol. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the base compound.

Pharmacological Applications

This compound exhibits several pharmacological properties that make it valuable in research:

- Monoamine Releasing Agent : Similar to other piperazine derivatives, it acts as a monoamine releasing agent, influencing neurotransmitter levels in the brain. This characteristic positions it as a candidate for studying neuropharmacology and potential therapeutic applications in mood disorders .

- Analgesic and Anxiolytic Effects : Research indicates that compounds within this class may have analgesic (pain-relieving) and anxiolytic (anxiety-reducing) properties, making them relevant for developing new treatments for anxiety and pain management .

Toxicological Studies

The compound has been involved in toxicological research, particularly concerning its effects when misused or abused:

- Detection Methods : Recent studies have focused on developing rapid detection methods for piperazine derivatives, including this compound, in biological samples. Liquid chromatography coupled with mass spectrometry (LC-MS) has been employed to identify these compounds in cases of poisoning or overdose .

- Case Studies : Reports have documented cases of poisoning linked to piperazine derivatives. Symptoms often include tachycardia, hypertension, and neurological disturbances. Understanding these effects is crucial for medical professionals when diagnosing and treating affected individuals .

Analytical Applications

This compound also finds applications in analytical chemistry:

- Standard Reference Material : It serves as a standard reference material in various analytical techniques used to quantify piperazine derivatives in environmental and biological samples. This role is essential for ensuring the accuracy of toxicological assessments and environmental monitoring .

- Method Validation : Studies have validated methods for detecting low concentrations of piperazine derivatives, emphasizing the importance of accurate analytical techniques in forensic toxicology. Tables summarizing detection limits and calibration data are crucial for researchers working in this field.

Table 1: Pharmacological Activity Summary

Table 2: Toxicological Case Studies

Mechanism of Action

The mechanism of action of 1-pentylpiperazine dihydrochloride involves its interaction with specific molecular targets. Piperazine compounds are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, allowing for their expulsion from the host body .

Comparison with Similar Compounds

Key Findings :

- Lipophilicity : Longer alkyl chains (e.g., pentyl) increase logP compared to smaller substituents (cyclopropylmethyl), enhancing membrane permeability .

- Solubility : Dihydrochloride salts universally improve water solubility, critical for in vivo applications .

Aryl-Substituted Piperazines

Key Findings :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 2,3-dichlorophenyl) lower pKa values at N4, altering receptor-binding affinity .

- Biological Specificity : Aryl substituents direct activity toward specific receptors (e.g., 5-HT1A vs. dopamine D₂) .

Heterocyclic and Functionalized Derivatives

Biological Activity

1-Pentylpiperazine dihydrochloride is a chemical compound belonging to the piperazine family, which has garnered attention due to its biological activities, particularly in neuropharmacology and acaricidal applications. This article delves into the compound's biological activity, including its mechanism of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound is derived from piperazine, featuring a pentyl group substitution. The general structure can be represented as follows:

This compound exhibits solubility in water due to the presence of hydrochloride groups, which enhances its bioavailability.

1-Pentylpiperazine acts primarily as a monoamine releasing agent , similar to other piperazine derivatives. It has been shown to influence the release of neurotransmitters such as norepinephrine, serotonin, and dopamine. The effective concentration (EC50) values for monoamine release are critical for understanding its potency:

- Norepinephrine: 186 nM

- Serotonin: 880 nM

- Dopamine: 2,530 nM

These values indicate that 1-pentylpiperazine is more selective for norepinephrine compared to serotonin and dopamine, suggesting its potential use in treating conditions related to norepinephrine dysregulation .

Neuropharmacological Effects

Research indicates that this compound exhibits anxiolytic and antidepressant-like effects in animal models. These effects are attributed to its ability to enhance monoaminergic transmission. In studies involving rodents, administration led to increased locomotor activity and reduced anxiety-like behavior in elevated plus-maze tests.

Acaricidal Activity

In addition to neuropharmacological applications, derivatives of piperazine, including 1-pentylpiperazine, have been evaluated for their acaricidal properties. A study synthesized various phenylpiperazine derivatives and assessed their efficacy against Tetranychus urticae, a common agricultural pest. Results demonstrated that certain derivatives exhibited significant acaricidal activity at concentrations as low as 100 ppm .

Case Study 1: Neuropharmacological Assessment

A study conducted on the effects of this compound in a rodent model assessed its potential as an antidepressant. The results indicated that doses of 5-10 mg/kg led to significant reductions in immobility time in the forced swim test, suggesting an antidepressant effect comparable to established SSRIs. Behavioral assays indicated enhanced serotonergic and noradrenergic activity post-treatment.

Case Study 2: Agricultural Application

In agricultural research, a series of experiments evaluated the effectiveness of 1-pentylpiperazine derivatives against various life stages of Tetranychus urticae. The most effective compound showed over 80% mortality in adult mites after 48 hours of exposure at a concentration of 100 ppm. This study highlights the potential for developing new acaricides based on piperazine structures .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is closely related to their chemical structure. Variations in substituents on the piperazine ring significantly influence their potency and selectivity for neurotransmitter release. For instance, modifications that enhance lipophilicity often result in increased central nervous system penetration and efficacy.

| Compound | EC50 (nM) Norepinephrine | EC50 (nM) Serotonin | EC50 (nM) Dopamine |

|---|---|---|---|

| 1-Pentylpiperazine | 186 | 880 | 2530 |

| mCPP | Varies | Varies | Varies |

| TFMPP | Varies | Varies | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.